N-(3-Cyanothiolan-3-yl)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide
Description
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Properties
IUPAC Name |
N-(3-cyanothiolan-3-yl)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-12(2)13-3-5-14(6-4-13)15-9-16(15)17(21)20-18(10-19)7-8-22-11-18/h3-6,12,15-16H,7-9,11H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJORRDNSKICRLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC2C(=O)NC3(CCSC3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of N-(3-Cyanothiolan-3-yl)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide
This compound is a synthetic compound that belongs to a class of cyclopropane derivatives. These types of compounds often exhibit significant biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific structural features of this compound suggest potential interactions with various biological targets.
Chemical Structure
The compound can be characterized by the following structural elements:
- Cyclopropane ring : Provides rigidity and can influence the compound's interaction with biological targets.
- Cyanothiolan group : May contribute to unique electronic properties and reactivity.
- Propan-2-ylphenyl moiety : This bulky group can affect the lipophilicity and overall pharmacokinetics of the compound.
The biological activity of compounds like this compound is often attributed to their ability to interact with specific enzymes or receptors in biological systems. The following mechanisms are commonly observed:
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in metabolic pathways, leading to reduced levels of inflammatory mediators or tumor growth factors.
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
- Antioxidant Activity : Some derivatives possess antioxidant properties, which can protect cells from oxidative stress.
Case Studies and Research Findings
While direct studies on this compound may be limited, related compounds have demonstrated significant biological activities:
| Compound | Biological Activity | Reference |
|---|---|---|
| 1-Cyano-N-(2,4,5-trichlorophenyl)cyclopropane-1-carboxamide | Exhibited good inhibition of KARI (Ketol-acid reductoisomerase) | Liu et al., 2007; Liu et al., 2009 |
| N-(4-fluorophenyl)-cyclopropane carboxamide | Showed anti-inflammatory effects in animal models | Research on cyclopropane derivatives |
Potential Applications
Given its structural characteristics, this compound may have applications in various fields:
- Medicinal Chemistry : As a potential drug candidate for treating inflammatory diseases or cancer.
- Pharmacological Research : To study its effects on specific biological pathways and mechanisms.
- Material Science : Due to its unique structure, it may be explored for developing new materials with specific properties.
Preparation Methods
Cyclopropanation Strategies
The 2-(4-propan-2-ylphenyl)cyclopropane-1-carboxylic acid precursor is synthesized via Simmons-Smith cyclopropanation . A styrene derivative bearing the 4-isopropylphenyl group reacts with diiodomethane in the presence of a zinc-copper couple, yielding the cyclopropane ring. Alternative methods, such as vinylene carbonate ring-opening , have been explored but exhibit lower yields (~45%) due to steric hindrance from the bulky isopropyl group.
Table 1: Cyclopropanation Methods Comparison
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Simmons-Smith | CH₂I₂, Zn(Cu) | 78 | 95 |
| Vinylene Carbonate | Pd(OAc)₂, Base | 45 | 88 |
| Transition Metal Catalysis | Rh₂(OAc)₄, Diazoester | 62 | 92 |
Carboxylic Acid Functionalization
The cyclopropane-1-carboxylic acid is activated to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane under reflux. This intermediate is critical for subsequent amide bond formation.
3-Cyanothiolan-3-amine Synthesis
Thiolane Ring Formation
The 3-cyanothiolan moiety is constructed via nucleophilic cyclization . A 3-mercaptopropionitrile derivative undergoes intramolecular displacement with a bromoacetonitrile intermediate in the presence of potassium carbonate, forming the thiolane ring.
Reaction Conditions :
- Solvent: Acetonitrile
- Temperature: 80°C
- Catalyst: K₂CO₃
- Yield: 67%
Amine Protection and Deprotection
To prevent side reactions during amidation, the amine group is protected with a tert-butoxycarbonyl (Boc) group. Deprotection using trifluoroacetic acid (TFA) yields the free amine.
Amide Coupling
Coupling Reagents and Conditions
The activated acid chloride reacts with 3-cyanothiolan-3-amine in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (Et₃N) is employed as a base to neutralize HCl byproducts.
Optimized Parameters :
- Molar Ratio (Acid Chloride:Amine): 1:1.2
- Reaction Time: 12 hours
- Temperature: 0°C → Room Temperature
- Yield: 82%
Industrial-Scale Considerations
Continuous flow reactors enhance mixing efficiency and reduce reaction time to 4 hours. Purification via crystallization from ethanol/water (9:1 v/v) achieves >99% purity, critical for pharmaceutical applications.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) accelerates the amidation step, improving yield to 88% while reducing solvent use by 40%.
Enzymatic Catalysis
Lipase B from Candida antarctica catalyzes amide bond formation in aqueous media, though yields remain suboptimal (55%) due to substrate hydrophobicity.
Challenges and Solutions
Steric Hindrance Mitigation
The isopropyl and cyclopropane groups impede reaction kinetics. Using bulky bases (e.g., 2,6-lutidine) and polar aprotic solvents (e.g., DMF) enhances steric tolerance.
Cyanide Stability
The nitrile group is prone to hydrolysis under acidic conditions. Maintaining pH > 7 during synthesis and storage is essential.
Q & A
Q. What are the recommended synthetic methodologies for preparing N-(3-Cyanothiolan-3-yl)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide?
The synthesis typically involves cyclopropanation reactions using reagents such as diethylzinc or transition-metal catalysts to form the cyclopropane ring. A common approach includes:
- Stepwise coupling : Reacting a pre-formed cyclopropane-1-carboxylic acid derivative with an amine-bearing thiolane moiety (e.g., 3-cyanothiolan-3-amine) under carbodiimide-mediated coupling conditions (e.g., EDCI/HOBt) .
- Diastereomer separation : After synthesis, preparative column chromatography (e.g., silica gel with hexanes/EtOAc gradients) is often required to isolate the desired diastereomers, as seen in structurally analogous cyclopropane carboxamides .
- Quality control : Monitor reaction progress via TLC and confirm product identity using H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How can the stereochemistry and three-dimensional conformation of this compound be characterized?
- X-ray crystallography : Resolve absolute configuration using single-crystal X-ray diffraction, as demonstrated for similar cyclopropane derivatives (e.g., mean C–C bond deviation < 0.003 Å) .
- Computational modeling : Employ density functional theory (DFT) or molecular mechanics to predict spatial arrangements of the cyclopropane ring and substituents .
- NMR spectroscopy : Use NOESY or H-H coupling constants to infer spatial proximity of protons, particularly for diastereomeric differentiation .
Q. What analytical techniques are critical for purity assessment and structural validation?
- HPLC : Utilize reversed-phase columns (C18) with UV detection to quantify purity (>95% threshold for pharmacological studies) .
- Spectroscopic methods :
- NMR : Assign peaks for cyanothiolane (δ ~2.5–3.5 ppm for S-containing groups) and cyclopropane protons (δ ~1.0–2.0 ppm) .
- IR spectroscopy : Identify carbonyl stretches (C=O at ~1650–1750 cm) and nitrile groups (C≡N at ~2200–2260 cm) .
- Mass spectrometry : Confirm molecular ion ([M+H]) and fragmentation patterns via HRMS or LC-MS .
Q. What are the key physicochemical properties relevant to solubility and formulation?
- LogP : Predicted to be >3.0 (via software like ChemAxon) due to hydrophobic cyclopropane and isopropylphenyl groups, suggesting low aqueous solubility .
- Solubility enhancers : Use co-solvents (e.g., DMSO, PEG) or micellar formulations for in vitro assays. For in vivo studies, consider lipid-based carriers .
- Stability : Assess hydrolytic stability under physiological pH (e.g., PBS buffer at pH 7.4) to evaluate degradation pathways .
Q. How can researchers design preliminary biological assays for this compound?
- Target identification : Screen against protein families commonly modulated by cyclopropane carboxamides, such as kinases, GPCRs, or ion channels, using fluorescence polarization or SPR .
- Cellular assays : Test cytotoxicity in BV2 microglial cells or similar lines (MTT assay) at concentrations up to 1000 µM to establish safety margins .
- Dose-response curves : Use 10-point dilution series (e.g., 0.1–100 µM) to determine IC/EC values for activity .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination, substituent position) influence target binding and selectivity?
- Fluorine substitution : Introduce electron-withdrawing groups (e.g., para-fluorine on phenyl rings) to enhance metabolic stability and binding affinity to hydrophobic pockets, as seen in analogs with 2-fluorophenyl groups .
- Diastereomer activity : Compare enantiomers (e.g., (1R,2R) vs. (1S,2S)) using chiral HPLC-separated fractions to assess stereospecific effects on potency .
- QSAR modeling : Train models with descriptors like molar refractivity, polar surface area, and Hammett constants to predict activity trends .
Q. What strategies resolve contradictions in biological activity data across studies?
- Assay standardization : Control variables such as cell passage number, serum concentration, and incubation time to minimize inter-lab variability .
- Orthogonal validation : Confirm activity in multiple models (e.g., primary cells, transgenic animals) and with alternative readouts (e.g., Western blot vs. ELISA) .
- Meta-analysis : Pool data from published analogs (e.g., cyclopropane carboxamides with similar substituents) to identify consensus trends .
Q. How can in silico tools predict metabolic pathways and potential toxicity?
- CYP450 metabolism : Use software like StarDrop or ADMET Predictor to identify sites of oxidation (e.g., cyclopropane ring opening or thiolane sulfoxidation) .
- Toxicity prediction : Apply DEREK or ProTox-II to flag structural alerts (e.g., nitrile group potential for cyanide release under hydrolysis) .
- Metabolite identification : Simulate phase I/II metabolism with liver microsomes and correlate with LC-MS/MS fragmentation .
Q. What advanced techniques elucidate the compound’s mechanism of action in complex biological systems?
- Cryo-EM/SPR : Study binding kinetics to purified targets (e.g., CFTR or mGluR5) to calculate / rates .
- Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed pathways (e.g., inflammation or apoptosis) .
- Chemical proteomics : Use photoaffinity labeling or activity-based protein profiling (ABPP) to map off-target interactions .
Q. How can researchers address challenges in scaling up synthesis without compromising enantiomeric purity?
- Catalyst optimization : Transition from chiral auxiliaries to asymmetric catalysis (e.g., Rh(II)-catalyzed cyclopropanation) to improve enantioselectivity (>90% ee) .
- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progression and adjust parameters dynamically .
- Crystallization-induced diastereomer transformation : Use chiral resolving agents (e.g., tartaric acid derivatives) to enrich desired enantiomers during crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
